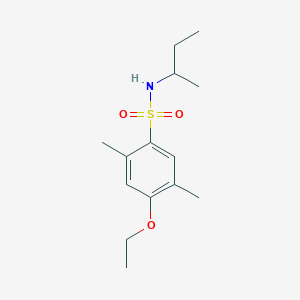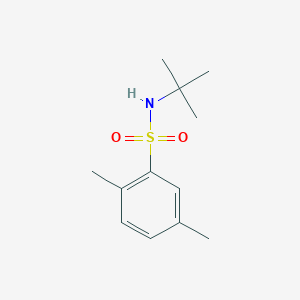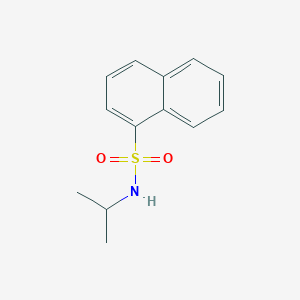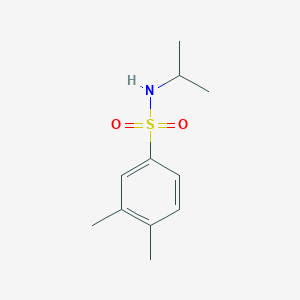
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been widely used in scientific research. DCMPS has a unique chemical structure that makes it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide involves its ability to selectively block ion channels. This compound binds to the ion channel and prevents the flow of ions through the channel. This results in a decrease in the activity of the ion channel, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the ion channel that it is blocking. For example, blocking the TRPM7 ion channel can result in decreased cell proliferation and differentiation. Blocking the NMDA receptor can result in impaired synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide in lab experiments is its selectivity for specific ion channels. This allows researchers to study the effects of blocking specific ion channels without affecting other channels. However, one limitation of using this compound is that it can be difficult to obtain high purity this compound, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for the use of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide in scientific research. One direction is the development of more selective this compound analogs that can be used to study specific ion channels. Another direction is the use of this compound in the development of new drugs that target ion channels for the treatment of various diseases. Additionally, this compound can be used in the study of other biological processes that are mediated by ion channels.
Métodos De Síntesis
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with isopropylamine and methylamine in the presence of a base. The resulting product is then purified using column chromatography. This method yields high purity this compound that is suitable for scientific research.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of ion channels. This compound has been shown to selectively block the TRPM7 ion channel, which is involved in a variety of biological processes, including cell proliferation and differentiation. This compound has also been used in the study of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Propiedades
Fórmula molecular |
C10H13Cl2NO2S |
|---|---|
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
2,4-dichloro-5-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-6(2)13-16(14,15)10-4-7(3)8(11)5-9(10)12/h4-6,13H,1-3H3 |
Clave InChI |
GTWSJHDCYVATDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC(C)C |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






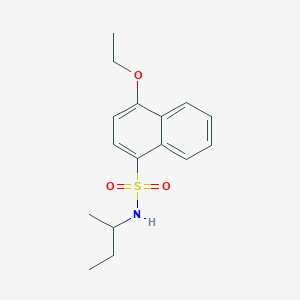

![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)
